

# Application Note: Synthesis of Candicine Iodide via N-methylation of Hordenine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Candicine

Cat. No.: B1211171

[Get Quote](#)

## Abstract

This document provides a detailed protocol for the synthesis of **Candicine** Iodide, a quaternary ammonium salt, through the exhaustive N-methylation of Hordenine. Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, notably germinated barley.[1][2] The protocol described herein is adapted from established chemical literature and is intended for laboratory-scale synthesis.[3] **Candicine**, the cation of this salt, is the N,N,N-trimethyl derivative of tyramine and is of interest for its biological activities.[4] This application note includes a step-by-step experimental procedure, a summary of quantitative data, and graphical representations of the synthesis and workflow.

## Introduction

**Candicine** Iodide, also known as hordenine methiodide, is a quaternary ammonium salt derived from the naturally occurring alkaloid hordenine.[4] The synthesis involves a classic N-methylation reaction, where the tertiary amine of hordenine is alkylated with methyl iodide to form the quaternary ammonium iodide. This transformation is a straightforward and high-yielding process.[3] Quaternary ammonium compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which can include neuromuscular blocking effects.[4] This protocol provides researchers with a reliable method to synthesize **Candicine** Iodide for further investigation into its pharmacological and physiological properties.

## Chemical Reaction

The synthesis proceeds via a nucleophilic substitution (SN2) reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine in hordenine attacks the electrophilic methyl group of methyl iodide. The iodide ion serves as the leaving group and subsequently as the counter-ion to the newly formed quaternary ammonium cation.

Caption: Reaction scheme for the N-methylation of Hordenine.

## Experimental Protocol

This protocol is based on the method described by Kirkwood and Marion (1950) for the preparation of hordenine methiodide.<sup>[3]</sup>

### 3.1. Materials and Reagents

- Hordenine (C<sub>10</sub>H<sub>15</sub>NO)
- Methyl Iodide (CH<sub>3</sub>I), stabilized
- Absolute Ethanol (C<sub>2</sub>H<sub>5</sub>OH), reagent grade
- Diethyl Ether, anhydrous

### 3.2. Equipment

- Round-bottom flask (50 mL or appropriate size)
- Reflux condenser
- Heating mantle with a magnetic stirrer and stir bar
- Dropping funnel
- Beakers, graduated cylinders, and other standard laboratory glassware
- Buchner funnel and filter paper
- Rotary evaporator
- Melting point apparatus

### 3.3. Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve Hordenine (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of hordenine).
- **Reagent Addition:** To the stirring solution, add Methyl Iodide (approximately 1.2-1.5 eq) dropwise at room temperature. An excess of methyl iodide is used to ensure the complete quaternization of the tertiary amine.[3]
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for a period of 2-4 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the hordenine spot.
- **Crystallization and Isolation:** After the reflux period, turn off the heat and allow the mixture to cool to room temperature, and then further cool in an ice bath. The product, **Candicine** Iodide, is expected to crystallize out of the ethanol solution upon cooling, as it is less soluble than the starting material.
- **Purification:** Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold absolute ethanol, followed by a wash with cold diethyl ether to remove any unreacted starting materials and facilitate drying.
- **Drying:** Dry the purified **Candicine** Iodide crystals under vacuum to a constant weight. The yield is reported to be nearly quantitative.[3]

### 3.4. Characterization

- Determine the melting point of the dried product.
- Obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the structure.
- Further characterization can be performed using IR spectroscopy and mass spectrometry.

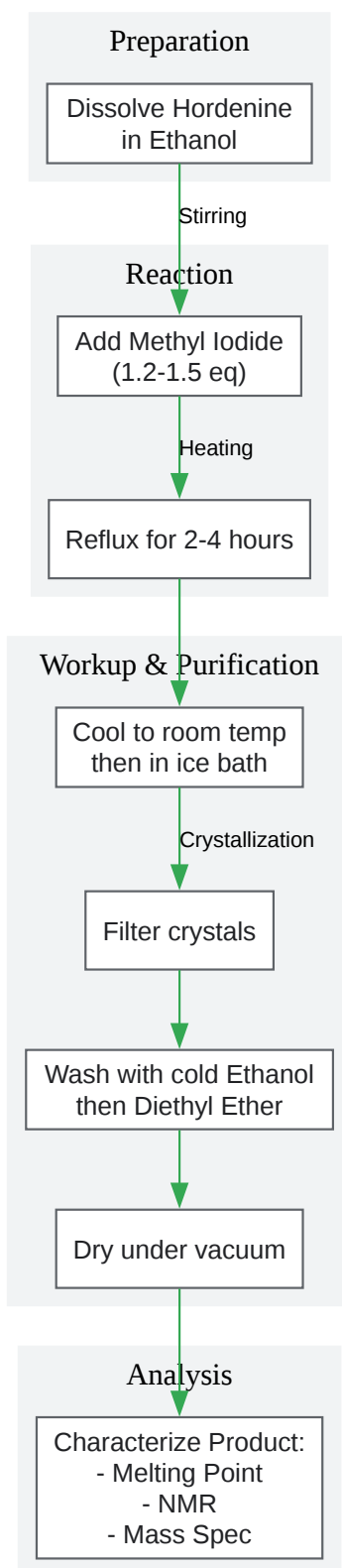
## Data Presentation

The following table summarizes the key quantitative data for the reactants and the expected product.

Compound	Formula	Molar Mass (g/mol )	Melting Point (°C)	Physical Appearance
Hordenine	C <sub>10</sub> H <sub>15</sub> NO	165.23	117-118	White crystalline solid
Methyl Iodide	CH <sub>3</sub> I	141.94	-66.5	Colorless liquid
Candicine Iodide	[C <sub>11</sub> H <sub>18</sub> NO] <sup>+</sup> I <sup>-</sup>	307.17	234	Colorless solid[4]

Expected Yield: >95% (reported as "practically quantitative"[3])

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Candicine** Iodide.

## Safety Precautions

- **Methyl Iodide:** Methyl iodide is a toxic and carcinogenic substance. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
- **Reflux:** Ensure that the reflux apparatus is properly assembled to avoid the escape of volatile and flammable solvents.
- **General:** Follow standard laboratory safety procedures when handling all chemicals and equipment.

This document is for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety measures in a controlled laboratory setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Candicine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Note: Synthesis of Candicine Iodide via N-methylation of Hordenine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211171#n-methylation-of-hordenine-to-synthesize-candicine-iodide\]](https://www.benchchem.com/product/b1211171#n-methylation-of-hordenine-to-synthesize-candicine-iodide)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)